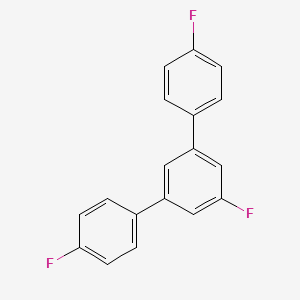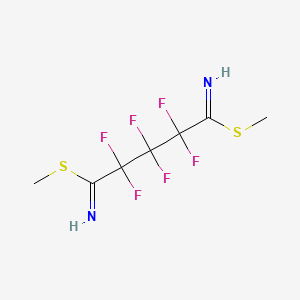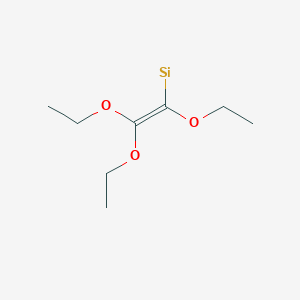
Ethenyltriethoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenyltriethoxysilane, also known as triethoxyvinylsilane, is an organosilicon compound with the molecular formula C8H18O3Si. It is a colorless liquid that is commonly used as a coupling agent and adhesion promoter in various industrial applications. The compound is valued for its ability to form strong bonds with both organic and inorganic materials, making it a versatile component in the production of advanced materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethenyltriethoxysilane can be synthesized through the hydrosilylation of vinyl compounds with triethoxysilane. This reaction typically involves the use of a platinum-based catalyst to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the vinyl compound. The reaction is carried out under mild conditions, usually at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, this compound is produced on a large scale using similar hydrosilylation processes. The reaction is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The resulting product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethenyltriethoxysilane undergoes various chemical reactions, including:
Hydrosilylation: The addition of silicon-hydrogen bonds to carbon-carbon double bonds.
Hydrolysis: The reaction with water to form silanols and ethanol.
Condensation: The formation of siloxane bonds through the elimination of water or alcohol.
Common Reagents and Conditions
Hydrosilylation: Platinum-based catalysts, room temperature to slightly elevated temperatures.
Hydrolysis: Water, acidic or basic conditions.
Condensation: Silanols, acidic or basic conditions.
Major Products
Hydrosilylation: Silane derivatives with various organic groups.
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers and oligomers.
Applications De Recherche Scientifique
Ethenyltriethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent in the synthesis of advanced materials, such as hybrid organic-inorganic composites.
Biology: Employed in the modification of biomolecules and surfaces for improved biocompatibility and functionality.
Medicine: Utilized in the development of drug delivery systems and medical devices with enhanced adhesion properties.
Industry: Applied in the production of coatings, adhesives, sealants, and elastomers to improve adhesion and durability.
Mécanisme D'action
The mechanism of action of ethenyltriethoxysilane involves the formation of strong covalent bonds with both organic and inorganic substrates. The vinyl group in the compound can undergo hydrosilylation reactions, allowing it to bond with various organic molecules. The ethoxy groups can hydrolyze to form silanols, which can then condense to form siloxane bonds with inorganic surfaces. This dual reactivity makes this compound an effective coupling agent and adhesion promoter.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethoxysilane: An organosilicon compound with the formula HSi(OC2H5)3, used in hydrosilylation reactions and as a reducing agent.
Ethyltriethoxysilane: Similar to ethenyltriethoxysilane but with an ethyl group instead of a vinyl group, used in similar applications.
Uniqueness
This compound is unique due to its vinyl group, which provides additional reactivity compared to other similar compounds. This allows it to participate in a wider range of chemical reactions, making it more versatile in various applications.
Propriétés
Formule moléculaire |
C8H15O3Si |
|---|---|
Poids moléculaire |
187.29 g/mol |
InChI |
InChI=1S/C8H15O3Si/c1-4-9-7(10-5-2)8(12)11-6-3/h4-6H2,1-3H3 |
Clé InChI |
PZTUPFDPYTYCIR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=C(OCC)[Si])OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


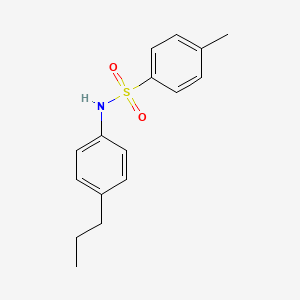
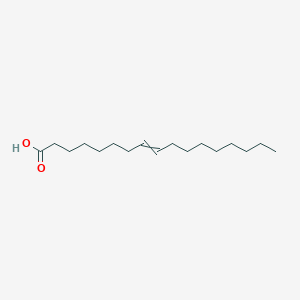
![1,2-diamino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-6,8-dione](/img/structure/B14754045.png)
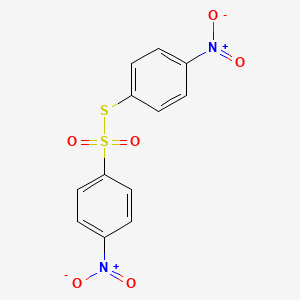
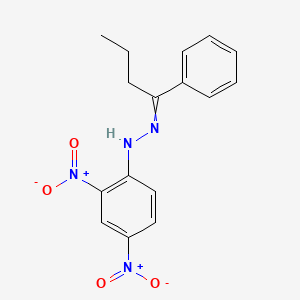
![Pyrido[2,3-b]quinoxaline](/img/structure/B14754064.png)
![(2S)-2-[[(2S,3S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B14754069.png)
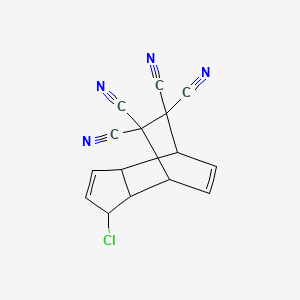
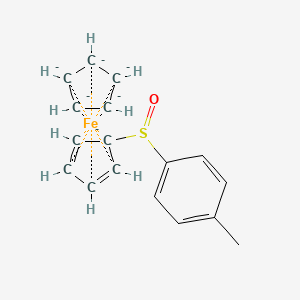
![7-Oxatricyclo[4.3.0.0~3,9~]nonane](/img/structure/B14754094.png)
